Synthetic Routes
The synthesis of [1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methanol typically involves multi-step organic reactions. A common method includes:
Technical Parameters
The structure of [1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methanol can be described as follows:
CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C(C4=CC=CC=C4)O
YBOPNEMIHKPDIV-UHFFFAOYSA-N
.[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methanol can undergo various chemical reactions:
These reactions are significant for understanding the compound's potential transformations in synthetic chemistry .
The mechanism of action for [1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methanol is primarily linked to its interactions with biological targets due to its structural features:
Predictive models such as PASS (Prediction of Activity Spectra for Substances) suggest that this compound may exhibit significant biological activities based on its structure .
[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methanol has several scientific applications:
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.: